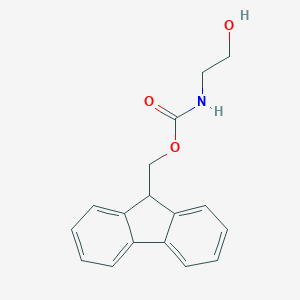

Fmoc-Glycinol

Übersicht

Beschreibung

Fmoc-glycinol (Fmoc-GLY) is an organic compound that has been used in a variety of scientific applications, including as a reagent for peptide synthesis, as a fluorescent marker, as an antioxidant, and in drug delivery systems. Fmoc-GLY is a derivative of the amino acid glycine, which is one of the most abundant amino acids in the human body. Fmoc-GLY is synthesized through a process known as Fmoc-protection, which is a common method for protecting amino acids and other compounds from oxidation and degradation. Fmoc-GLY has a wide range of applications in the scientific and medical fields, and its use is continuing to grow.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der extrazellulären Matrix

Fmoc-Glycinol-Derivate wurden verwendet, um selbsttragende Hydrogele zu erzeugen, die als extrazelluläre Matrizen fungieren können. Diese Hydrogele wurden auf Zytotoxizität und Zelladhäsion getestet und zeigen Potenzial für biomedizinische Anwendungen wie Gewebezüchtung und regenerative Medizin .

Pharmazeutische Anwendungen

Die Forschung an Fmoc-derivatisierten Peptiden wie this compound hat ihre Rolle bei der Bildung von Hydrogelen mit strukturellen und makroskopischen Architekturen hervorgehoben, die von den Herstellungsmethoden und experimentellen Bedingungen beeinflusst werden. Diese Eigenschaften machen sie für pharmazeutische Anwendungen geeignet, einschließlich Medikamentenverabreichungssysteme .

Anwendungen von antibakteriellen Hydrogelen

this compound ist auch an der Bildung von Hydrogelen auf Aminosäurebasis beteiligt, die ein breites antibakterielles Spektrum aufweisen. Solche Hydrogele sind vielversprechende Alternativen zur Behandlung bakterieller Infektionen und könnten in Wundverbänden oder als Beschichtungen für medizinische Geräte eingesetzt werden, um eine bakterielle Besiedlung zu verhindern .

Wirkmechanismus

Target of Action

Fmoc-glycinol, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the peptide bond formation process .

Mode of Action

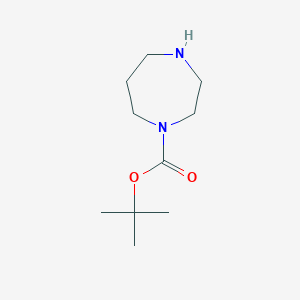

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the chemical synthesis of peptides, a process that involves the formation of peptide bonds . The Fmoc group’s ability to protect the amine group of amino acids allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes this compound an invaluable resource in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

It is known that this compound is stable under acidic conditions but labile under basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group when desired .

Result of Action

The primary result of this compound’s action is the protection of the amine group of amino acids during peptide synthesis . This allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides . The removal of the Fmoc group under basic conditions then allows for the continuation of the peptide chain .

Action Environment

The action of this compound is highly dependent on the pH of the environment. Under acidic conditions, the Fmoc group is stable and effectively protects the amine group . Under basic conditions, the fmoc group can be rapidly removed, allowing for the continuation of the peptide chain . Therefore, careful control of the pH is crucial for the effective use of this compound in peptide synthesis .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-glycinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction is crucial in peptide synthesis, allowing for the creation of complex peptides for various biochemical applications .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. For instance, Fmoc-derivatives of certain peptides have been shown to influence cell adhesion and growth

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide . The Fmoc group is removed by base, allowing the peptide to undergo further reactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability during peptide synthesis. The Fmoc group is known for its stability, allowing for efficient and rapid synthesis of peptides . Specific information on the long-term effects of this compound on cellular function in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

As a component used in peptide synthesis, this compound likely interacts with various enzymes during the synthesis process . Specific enzymes, cofactors, and effects on metabolic flux or metabolite levels have not been extensively studied.

Transport and Distribution

Given its role in peptide synthesis, it is likely that this compound interacts with various transporters or binding proteins during this process

Subcellular Localization

As a component used in peptide synthesis, it is likely that this compound is present in the cytosol where peptide synthesis occurs

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIFWDZVNRWYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384713 | |

| Record name | Fmoc-glycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105496-31-9 | |

| Record name | Fmoc-glycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

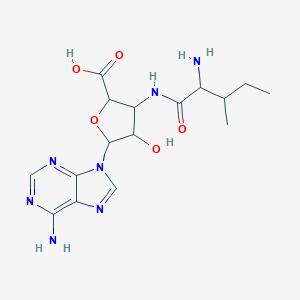

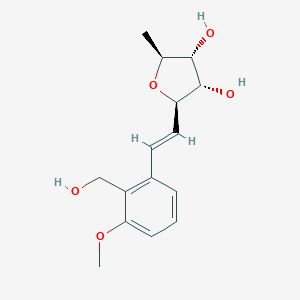

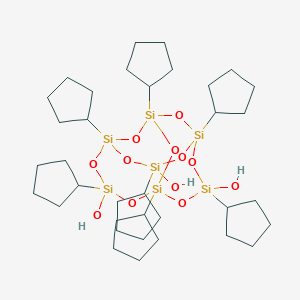

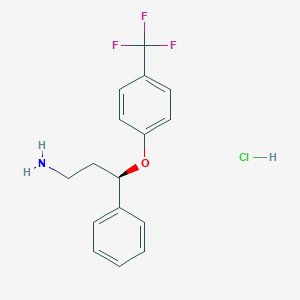

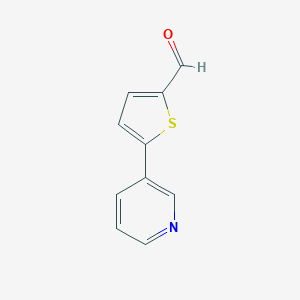

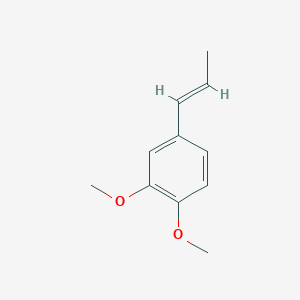

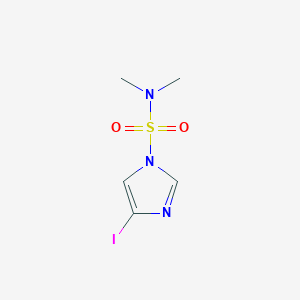

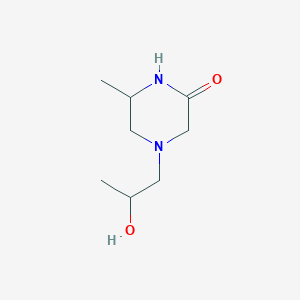

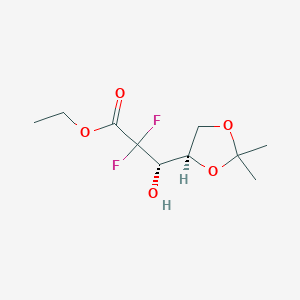

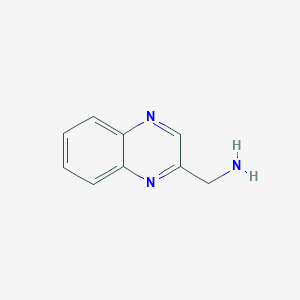

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?

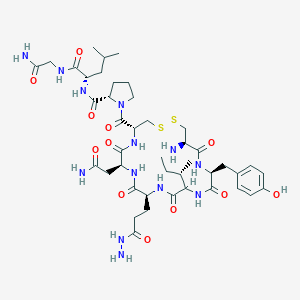

A1: this compound is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. This compound, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.